N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12(2)21-14-8-6-13(7-9-14)16(19)18-11-17(3,20)15-5-4-10-22-15/h4-10,12,20H,11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOFAKWDRGZVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2-hydroxy-2-(thiophen-2-yl)propylamine. This can be achieved through the reaction of thiophene-2-carbaldehyde with a suitable amine under reductive amination conditions.
Coupling Reaction: The intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit promising anticancer properties. For instance, compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives, including those with structural similarities to the compound , significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Antioxidant Properties
Thiophene derivatives are recognized for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Research Findings : In vitro assays demonstrated that this compound exhibited substantial antioxidant activity, which was attributed to its ability to donate hydrogen atoms to free radicals . This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in various diseases.
Conductive Polymers
The unique electronic properties of thiophene derivatives make them suitable candidates for use in conductive polymers. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Application Insight : Research has shown that incorporating thiophene-based compounds into polymer matrices can enhance electrical conductivity and thermal stability, making them ideal for electronic applications . The compound's structure allows for effective π-stacking interactions, which are critical for charge transport.
Summary of Biological Activities
| Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity assays | Induced apoptosis in breast and colon cancer cells |
| Antioxidant | DPPH scavenging assay | Significant reduction in free radical levels |
| Conductive Polymer Studies | Electrical conductivity tests | Enhanced conductivity when incorporated into polymers |
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include benzamide derivatives with variations in substituents and heterocyclic systems. Key comparisons involve:
4-(4-X-phenylsulfonyl)benzamide derivatives (): These compounds feature sulfonyl and halophenyl groups, contrasting with the isopropoxy and thiophene groups in the target compound. The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity, whereas the isopropoxy group increases lipophilicity .
Thiophene-containing analogs : Compounds with thiophene substituents (e.g., 2-thiophenemethylamine derivatives) often exhibit enhanced π-π stacking interactions in biological targets compared to phenyl or pyridyl analogs. The electron-rich thiophene may also influence electronic properties, such as dipole moments or charge distribution .
Hydroxypropyl side chain derivatives: The presence of a hydroxyl group in the side chain (as in the target compound) contrasts with non-hydroxylated analogs (e.g., alkyl or arylpropyl groups). Hydroxyl groups improve aqueous solubility and enable hydrogen bonding, critical for pharmacokinetics and target engagement .
Spectroscopic Characterization
IR and NMR data from provide a basis for comparing functional groups:
Computational and Crystallographic Insights
Such approaches could model the compound’s electronic properties (e.g., HOMO-LUMO gaps) compared to sulfonyl or halogenated analogs.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H23N2O3S
- Molecular Weight : 337.44 g/mol
- Chemical Structure : The compound features a thiophene ring, a hydroxy group, and an isopropoxybenzamide moiety which may contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It potentially acts as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the thiophene ring may provide antioxidant properties, which are beneficial in reducing oxidative stress.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by modulating the immune response and inhibiting tumor growth. For instance, derivatives of benzothiophene have shown effectiveness against various cancer types by targeting the PGE2 receptors, which are implicated in tumor progression .
Neuroprotective Effects
Research has also suggested that related compounds possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. These compounds inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and enhancing cognitive function .
Case Studies
- In vitro Studies : A study evaluating the AChE inhibitory activity of thiophene derivatives found that some analogs exhibited significant inhibition with IC50 values comparable to established AChE inhibitors .
- Animal Models : In vivo studies demonstrated that compounds with similar structures could improve memory retention in rodent models, suggesting potential therapeutic applications for cognitive disorders.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-isopropoxybenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step reactions, starting with commercially available benzamide and thiophene derivatives. Key steps include nucleophilic substitution to introduce the isopropoxy group, followed by coupling with a hydroxypropyl-thiophene intermediate. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate purity . Final characterization requires high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to validate the molecular structure .
Q. How do functional groups in this compound influence its physicochemical properties?
- Methodological Answer : The thiophene ring contributes to π-π stacking interactions, while the isopropoxy group enhances lipophilicity, impacting solubility and bioavailability. The hydroxypropyl moiety allows hydrogen bonding, critical for target binding. Computational tools like Gaussian (DFT) can optimize geometry and predict electronic properties, with B3LYP/6-31G* being a validated functional for similar systems .
Q. What crystallographic techniques are recommended for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX and ORTEP are used for structure refinement and visualization, ensuring accurate anisotropic displacement parameters .
Advanced Research Questions
Q. How to select appropriate DFT functionals for modeling this compound’s electronic properties?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange) are preferred for thermochemical accuracy in systems with aromatic and heterocyclic motifs. For correlation energy, the Lee-Yang-Parr (LYP) functional is robust for predicting non-covalent interactions. Basis sets such as 6-311++G(d,p) balance computational cost and accuracy .
Q. What strategies resolve contradictions between experimental and computational data (e.g., dipole moments or bond lengths)?
- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Re-optimize calculations with implicit solvation models (e.g., PCM). If bond lengths deviate, cross-validate using MP2 or CCSD(T) for higher accuracy. Experimentalists should recheck crystal quality and refine data with SHELXL .
Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?
- Methodological Answer : Synthesize analogs by modifying the thiophene or benzamide moieties. Assess bioactivity against target enzymes (e.g., kinases) using enzyme-linked immunosorbent assays (ELISA). Correlate substituent effects with IC₅₀ values via multivariate regression analysis. For example, electron-withdrawing groups on benzamide may enhance binding affinity .
Q. What solvent systems optimize yield in large-scale synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. For coupling reactions, dichloromethane (DCM) with catalytic DMAP increases efficiency. Monitor reaction kinetics via in situ IR to identify optimal termination points .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
